3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
3-(4-(Methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrroloisoxazoles, which are characterized by a fused ring system combining pyrrole and isoxazole moieties. The presence of phenyl groups and a methylthio substituent further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: This step often involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, with an amine under acidic or basic conditions.
Isoxazole Ring Formation: The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Phenyl Groups: Phenyl groups are usually introduced through Friedel-Crafts acylation or alkylation reactions.
Methylthio Substitution: The methylthio group can be incorporated using a thiolation reaction, where a suitable thiol reagent reacts with an aryl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the isoxazole ring, potentially yielding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or various electrophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the isoxazole ring is particularly interesting due to its bioisosteric properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine
- 5-(4-(Methylthio)phenyl)isoxazol-3-yl)methanol
Uniqueness
Compared to similar compounds, 3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione stands out due to its unique combination of the pyrrole and isoxazole rings, along with the presence of multiple phenyl groups and a methylthio substituent. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c1-30-19-14-12-16(13-15-19)21-20-22(29-26(21)18-10-6-3-7-11-18)24(28)25(23(20)27)17-8-4-2-5-9-17/h2-15,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMITTVSECNVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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